N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide
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Overview
Description
N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the furan ring: This can be done through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Coupling of the imidazole and furan rings: This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a furanone, while reduction of the imidazole ring could lead to the formation of a dihydroimidazole.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be used in studies of enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide will depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the imidazole and furan rings can participate in various interactions with the target molecule.
Comparison with Similar Compounds
N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide can be compared to other compounds with similar structures, such as:
N-[5-oxo-2-phenyl-1-propyl-4-(methyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide: This compound lacks the trifluoromethyl group, which may result in different biological activity and binding affinity.
N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring, which may affect its chemical reactivity and biological activity.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H16F3N3O3 |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)imidazol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H16F3N3O3/c1-2-10-24-14(12-7-4-3-5-8-12)22-17(16(24)26,18(19,20)21)23-15(25)13-9-6-11-27-13/h3-9,11H,2,10H2,1H3,(H,23,25) |
InChI Key |
RFLSOWDFLDASGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(C1=O)(C(F)(F)F)NC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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